molecular formula C16H13N3O3 B13209308 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13209308
M. Wt: 295.29 g/mol
InChI Key: XMGXHTNVQLDBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxybenzohydrazide with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Hydroxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Methoxyphenyl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C16H13N3O3/c1-22-13-9-5-8-12(10-13)19-15(11-6-3-2-4-7-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21)

InChI Key

XMGXHTNVQLDBSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.